molecular formula C8H13NO B6148900 2-(cyclohexyloxy)acetonitrile CAS No. 68060-33-3

2-(cyclohexyloxy)acetonitrile

Cat. No. B6148900
CAS RN: 68060-33-3
M. Wt: 139.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile is a colorless liquid with a sweet, ethereal odor . It’s used as a solvent in the manufacture of pharmaceuticals, perfumes, rubber products, and other chemicals .


Synthesis Analysis

While specific synthesis methods for “2-(cyclohexyloxy)acetonitrile” are not available, acetonitrile can be synthesized through several methods. One common method is the catalytic ammoxidation of propylene .


Molecular Structure Analysis

The molecular structure of a compound like “2-(cyclohexyloxy)acetonitrile” would likely involve a nitrile group (-C≡N) attached to a carbon atom, which is also attached to a cyclohexyl group and an oxygen atom .


Chemical Reactions Analysis

Acetonitrile can undergo a variety of reactions. It can act as a nucleophile, reacting with alkyl halides to form alkyl cyanides. It can also be reduced to form primary amines .


Physical And Chemical Properties Analysis

Acetonitrile is a polar solvent, with a high dielectric constant and a wide liquid range. It has a boiling point of 81.6°C and a melting point of -45.7°C .

Mechanism of Action

The mechanism of action of acetonitrile-based compounds can vary widely depending on the specific compound and its use. For example, in biological systems, some nitrile-containing compounds may inhibit certain enzymes .

Safety and Hazards

Acetonitrile is flammable and can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation .

Future Directions

The use of acetonitrile and related compounds continues to be a topic of research, particularly in the field of organic synthesis . Future research may focus on developing new synthetic methods and exploring the potential uses of these compounds in various industries.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(cyclohexyloxy)acetonitrile can be achieved through a nucleophilic substitution reaction of 2-bromoacetonitrile with cyclohexanol.", "Starting Materials": [ "2-bromoacetonitrile", "cyclohexanol", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Add 2-bromoacetonitrile (1.0 equiv) and potassium carbonate (2.0 equiv) to a mixture of acetonitrile and water.", "Heat the mixture to reflux for 1 hour.", "Add cyclohexanol (1.2 equiv) to the reaction mixture and continue to reflux for an additional 4 hours.", "Allow the reaction mixture to cool to room temperature and filter off the precipitated potassium bromide.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain 2-(cyclohexyloxy)acetonitrile as a colorless oil." ] }

CAS RN

68060-33-3

Product Name

2-(cyclohexyloxy)acetonitrile

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.